Methionine Oxidation Susceptibility: GGM Sequence versus Central Met Sequence in Controlled H2O2 Conditions
In controlled oxidation studies using 0.01% H2O2 and 5% formic acid, the GGMQ peptide (which contains the H-Gly-Gly-Met core) achieved quantitative conversion of unoxidized methionine to methionine sulfoxide within 30 minutes, reaching a stable plateau maintained up to 21.5 hours without significant over-oxidation to methionine sulfone under these conditions [1]. In contrast, the structurally related central methionine tripeptide Gly-Met-Gly (GMG) exhibits a fundamentally different kinetic profile: pulse radiolysis studies reveal that GMG reacts with hydroxyl radicals via distinct pathways producing α-(alkylthio)alkyl radicals with differing stability, and the oxidation rate constant for GMG with H2O2 is 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ as determined by Raman spectroscopy monitoring CS stretching band intensity changes at approximately 700 cm⁻¹ [2].
| Evidence Dimension | Methionine oxidation kinetics and product distribution |
|---|---|
| Target Compound Data | GGM: Complete conversion to Met sulfoxide within 30 min at 0.01% H2O2/5% FA; stable for 21.5 h without sulfone formation |
| Comparator Or Baseline | GMG: Rate constant k = 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ for H2O2 oxidation; distinct radical intermediate formation |
| Quantified Difference | GGM achieves quantitative sulfoxide conversion under milder oxidative conditions than required for GMG; the rate constant difference reflects the influence of sequence context on methionine sulfur accessibility and local polarity |
| Conditions | GGM: 0.01% H2O2, 5% formic acid, 30 min, LC-MS detection; GMG: H2O2 oxidation, Raman spectroscopy, DFT calculations |
Why This Matters
For researchers designing quantitative oxidation footprinting experiments or studying redox-dependent protein modifications, GGM provides a terminal-Met model that undergoes clean, single-step oxidation to sulfoxide without the confounding sulfone formation observed at higher H2O2 concentrations in alternative sequence contexts.
- [1] Phu L, et al. Fig. 3: Quantitative oxidation of methionine-containing peptides. PMCID: PMC3098583. View Source
- [2] Sjöberg B, et al. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. J Photochem Photobiol B. 2018;188:101-110. View Source
